Leucopelargonidin

Descripción

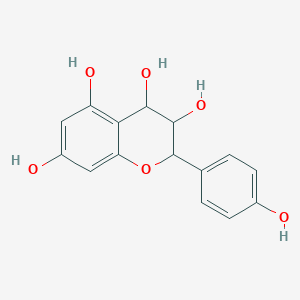

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLWOLZHGCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966331 | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-17-2 | |

| Record name | Leucopelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5,7-Flavanpentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Precursors of Leucopelargonidin

Positioning of Leucopelargonidin within the Core Flavonoid Biosynthetic Pathway

The flavonoid biosynthetic pathway is a well-characterized metabolic route in plants, originating from the general phenylpropanoid pathway. mdpi.com This initial stage provides the precursor p-coumaroyl-CoA, which is a foundational element for a wide array of flavonoid compounds. mdpi.com The core flavonoid pathway commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone. mdpi.commdpi.com This is followed by the stereospecific isomerization of naringenin chalcone to naringenin by chalcone isomerase (CHI). mdpi.commdpi.com

Naringenin serves as a crucial branch point. It can be converted into various classes of flavonoids. For the synthesis of this compound, naringenin is first hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). mdpi.comnih.govfrontiersin.org DHK itself is a significant intermediate, standing at a metabolic crossroads where it can be directed towards the production of flavonols or, through reduction, towards the synthesis of leucoanthocyanidins, including this compound. mdpi.comnih.gov Dihydroflavonols like DHK are pivotal as they are the direct precursors for both flavonols and anthocyanins, with the enzymatic competition for these substrates influencing the final metabolic output. mdpi.com

This compound is thus positioned downstream of dihydrokaempferol. Its formation marks a commitment towards the production of pelargonidin-derived compounds. Leucopelargonidins are considered important intermediates as they can be further oxidized to form anthocyanins or reduced to serve as precursors for catechins and proanthocyanidins (B150500). nih.gov

Precursors to this compound Elucidation

The direct and upstream precursors of this compound have been identified through extensive biochemical and genetic studies.

Dihydrokaempferol as a Direct Stereospecific Precursor

Dihydrokaempferol (DHK), also known as aromadendrin (B1667607), is the immediate precursor to this compound. nih.govresearchgate.netwikipedia.org The conversion of DHK to this compound is a stereospecific reduction reaction. nih.govfrontiersin.org Specifically, (+)-dihydrokaempferol is reduced to 3,4-cis-leucopelargonidin. nih.govresearchgate.net This transformation is a critical step that dictates the flow of metabolites into the pelargonidin (B1210327) branch of the anthocyanin pathway. researchgate.netmdpi.com The stereospecificity of this reduction is crucial for the subsequent enzymatic reactions that lead to the formation of biologically active anthocyanins.

Upstream Metabolic Fluxes in Flavonoid Biogenesis

The production of this compound is dependent on the metabolic flux through the upstream segments of the flavonoid pathway. The initial steps, part of the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA. nih.gov This involves the sequential action of phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.com

The subsequent steps leading to the formation of the precursor dihydrokaempferol (DHK) are also critical. Chalcone synthase (CHS) and chalcone isomerase (CHI) are key enzymes that produce naringenin. mdpi.commdpi.com Flavanone 3-hydroxylase (F3H) then catalyzes the conversion of naringenin to DHK. mdpi.comnih.govfrontiersin.org The efficiency of these upstream enzymatic reactions directly impacts the availability of DHK for its subsequent conversion to this compound. The redirection of metabolic flux, for instance by down-regulating competing pathways, can influence the accumulation of downstream products. nih.gov

Enzymatic Transformations Leading to this compound Formation

The synthesis of this compound from its direct precursor is catalyzed by a specific and well-studied enzyme.

Identification and Function of Other Enzymes in this compound Production

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway. mdpi.com

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid. mdpi.com

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid. mdpi.com

Chalcone synthase (CHS): Catalyzes the formation of naringenin chalcone. mdpi.commdpi.com

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin. mdpi.commdpi.com

Flavanone 3-hydroxylase (F3H): Converts naringenin to dihydrokaempferol. mdpi.comnih.govfrontiersin.org

The efficient functioning of this enzymatic cascade is essential to ensure a steady supply of dihydrokaempferol, the substrate for DFR, thereby enabling the production of this compound.

Compound and Enzyme Information

Interactive Table of Compounds Mentioned

| Compound Name | Abbreviation | Role in Pathway |

| This compound | Key intermediate, product of DFR action | |

| Dihydrokaempferol | DHK | Direct precursor to this compound |

| Naringenin | Precursor to Dihydrokaempferol | |

| Naringenin Chalcone | Precursor to Naringenin | |

| p-Coumaroyl-CoA | Initial substrate for flavonoid synthesis | |

| Malonyl-CoA | Co-substrate with p-Coumaroyl-CoA | |

| Phenylalanine | Initial amino acid precursor | |

| Cinnamic Acid | Intermediate in phenylpropanoid pathway | |

| Dihydroquercetin | DHQ | Alternative substrate for DFR |

| Dihydromyricetin | DHM | Alternative substrate for DFR |

| Catechins | Potential downstream product from this compound | |

| Proanthocyanidins | Potential downstream product from this compound | |

| Pelargonidin | Anthocyanidin derived from this compound |

Interactive Table of Enzymes Mentioned

| Enzyme Name | Abbreviation | Function |

| Dihydroflavonol 4-Reductase | DFR | Reduces Dihydrokaempferol to this compound |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates Cinnamic Acid |

| 4-Coumarate-CoA ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes Naringenin Chalcone |

| Chalcone isomerase | CHI | Isomerizes Naringenin Chalcone to Naringenin |

| Flavanone 3-hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol |

| Flavonol synthase | FLS | Competes with DFR for Dihydroflavonols |

Branching Points from this compound in Plant Secondary Metabolism

This compound, a colorless flavan-3,4-diol, represents a critical juncture in the flavonoid biosynthetic pathway. As an intermediate metabolite, it serves as a direct precursor to distinct classes of compounds, primarily the orange to red-hued pelargonidin-type anthocyanins and the flavan-3-ols, which are the building blocks of proanthocyanidins (condensed tannins). nih.gov The metabolic fate of this compound is determined by the action of competing enzymes, which direct the flux towards either pigmentation or the production of defense and structural compounds. mdpi.combiotech-asia.org

Metabolic Conversion to Anthocyanidins: The Pelargonidin Pathway

The biosynthesis of pelargonidin, an anthocyanidin responsible for orange and red pigmentation in many flowers and fruits, proceeds directly from this compound through an oxidative process. researchgate.netmdpi.com This conversion is a key step in the branch of the flavonoid pathway dedicated to producing these specific pigments.

Enzymatic Conversion:

The central enzyme in this conversion is Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX) . oup.comuniprot.orgresearchgate.net ANS is a non-heme, Fe(II) and 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of the colorless this compound to the corresponding colored flavylium (B80283) cation of pelargonidin. mdpi.comresearchgate.net This reaction involves the stereospecific oxidation at C-4 of the heterocyclic C-ring, leading to the formation of the unstable pelargonidin. oup.comkegg.jp

The role of this compound as a direct intermediate has been confirmed through supplementation experiments. In genetically defined acyanic flowers of Matthiola incana (stock), feeding this compound to mutants blocked before its formation resulted in the synthesis of pelargonidin 3-O-glucosides. nih.gov This demonstrated the direct precursor-product relationship in vivo.

Following its synthesis, the pelargonidin molecule is typically stabilized through glycosylation, most commonly at the C3 position, by enzymes such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), to form stable anthocyanins like pelargonidin-3-O-glucoside. researchgate.netmdpi.com

Table 1: Key Reaction in the Pelargonidin Pathway

| Substrate | Enzyme | Product | Cofactors/Cosubstrates | Plant Examples |

| This compound | Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) | Pelargonidin | Fe(II), 2-Oxoglutarate, O₂ | Matthiola incana, Petunia hybrida (in species where DFR can produce this compound), Iochroma gesnerioides |

Diversion towards Catechin (B1668976) and Proanthocyanidin (B93508) Biosynthesis

In a competing metabolic route, this compound can be diverted away from anthocyanin production and towards the synthesis of flavan-3-ols and their polymers, the proanthocyanidins (PAs). nih.govplos.org This pathway is crucial for producing compounds involved in plant defense, heartwood formation, and astringency in fruits.

Enzymatic Conversion:

The key enzyme directing this compound into this branch is Leucoanthocyanidin Reductase (LAR) . tsijournals.complos.org LAR is a NADPH-dependent reductase that catalyzes the conversion of 2,3-trans-3,4-cis-leucoanthocyanidins into 2,3-trans-flavan-3-ols. plos.orgnih.gov Specifically, LAR reduces this compound to afzelechin , a flavan-3-ol (B1228485) monomer. expasy.orgqmul.ac.uk

Afzelechin, along with other flavan-3-ols like catechin (derived from leucocyanidin) and gallocatechin (derived from leucodelphinidin), serves as a monomeric unit, or "starter unit," for the polymerization of proanthocyanidins. nih.govgenome.jp While LAR enzymes in many plants show a preference for leucocyanidin (B1674801), they can also utilize this compound as a substrate, albeit sometimes more slowly. qmul.ac.ukgenome.jp The expression and activity of the LAR gene have been shown to correlate with the accumulation of PAs in various plant tissues, such as in the leaves of Desmodium uncinatum and developing grape berries. nih.gov

The presence of this pathway means that the relative expression levels of ANS and LAR can significantly influence the metabolic flux, determining whether this compound is used to create pigments or PAs. plos.orgnih.gov

Table 2: Key Reaction in the Flavan-3-ol (Afzelechin) Pathway

| Substrate | Enzyme | Product | Cofactor | Biological Role of Product |

| This compound | Leucoanthocyanidin Reductase (LAR) | Afzelechin | NADPH | Monomer (starter/extension unit) for proanthocyanidin (condensed tannin) synthesis |

Enzymology and Mechanistic Studies of Leucopelargonidin Transformations

Characterization of Enzymes Interacting with Leucopelargonidin Substrates

The fate of this compound is primarily determined by the action of several key enzymes. These enzymes exhibit specific functionalities and substrate preferences that regulate the production of pelargonidin-based anthocyanins and other related compounds.

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Functionality

Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), is a crucial enzyme in the anthocyanin biosynthetic pathway. ontosight.airesearchgate.net It catalyzes the oxidation of leucoanthocyanidins, such as this compound, to their corresponding colored anthocyanidins. ontosight.airesearchgate.net This conversion is a vital step for the formation of the anthocyanidin skeleton, which is then typically stabilized by glycosylation. researchgate.net

The reaction catalyzed by ANS is a 2-oxoglutarate-dependent oxidation. researchgate.netuniprot.org It requires ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate (B8700270) as cofactors. researchgate.net The proposed mechanism involves the conversion of the flavan-3,4-cis-diol (leucoanthocyanidin) to a 3-flaven-2,3-diol, likely through 2,3-desaturation and isomerization. researchgate.net Recombinant ANS from various plant species, including petunia and maize, have been shown to effectively catalyze the formation of pelargonidin (B1210327) from this compound in vitro. researchgate.net This demonstrates that ANS is the key enzyme required for this conversion, without the need for an additional dehydratase enzyme. researchgate.net

Investigation of Other Enzyme Activities Modulating this compound (e.g., CtCYP45082C1)

Beyond the primary actions of ANS and DFR, other enzymes can influence the metabolic fate of this compound and its precursors. One such example is CtCYP45082C1, a cytochrome P450 enzyme from Carthamus tinctorius. researchgate.net Biochemical characterization has shown that this enzyme can effectively catalyze the reduction of cis-3,4-leucopelargonidin. researchgate.net This suggests a potential role for this and similar enzymes in modulating the pools of this compound available for downstream pathways.

Another key enzyme is leucoanthocyanidin reductase (LAR), which converts leucoanthocyanidins into 2,3-trans-flavan-3-ols. Specifically, LAR can catalyze the conversion of this compound to catechin (B1668976). nih.govplos.org This represents a direct route from this compound to the building blocks of proanthocyanidins (B150500), competing with the anthocyanin pathway. nih.gov

Reaction Kinetics and Biochemical Parameters of this compound Conversion

The efficiency and direction of this compound transformation are governed by the kinetic properties of the involved enzymes. For DFR, kinetic data, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), confirm the substrate selectivity of different enzyme variants. plos.org For example, a DFR variant from strawberry (DFR1) that specializes in DHK conversion exhibits a low Km and a high kcat/Km value for this substrate, indicating high catalytic efficiency. plos.org In contrast, another variant (DFR2) shows higher specificity for dihydroquercetin (DHQ). plos.org Generally, DFR enzymes exhibit optimal activity in a weakly acidic environment. plos.org

For ANS, in vitro assays have demonstrated that the formation of cyanidin (B77932) from leucocyanidin (B1674801) by recombinant petunia ANS shows linearity for approximately the first 10 minutes of the reaction, after which the rate decreases, possibly due to product instability or enzyme inactivation. researchgate.net The specific activities of purified recombinant ANS from petunia and maize for cyanidin formation have been determined to be 0.972 and 0.215 microkatals per kilogram of protein, respectively. researchgate.net The reaction is strictly dependent on the presence of ferrous ions, ascorbate, and 2-oxoglutarate. researchgate.net

Methodologies for In Vitro Enzymatic Assays in this compound-Related Reactions

Studying the enzymatic transformations of this compound relies on robust in vitro assay methodologies. databiotech.co.il A typical assay involves several key components: the enzyme of interest, the specific substrate (e.g., this compound), and a suitable buffer system to maintain optimal pH and ionic strength. databiotech.co.il Cofactors such as NADPH for DFR and Fe²⁺, 2-oxoglutarate, and ascorbate for ANS are also essential. researchgate.netplos.orgsigmaaldrich.com

The progress of the reaction is monitored by detecting the formation of the product or the consumption of the substrate. databiotech.co.il For DFR assays, the leucoanthocyanidin product is often unstable and colorless. Therefore, the reaction products are typically extracted with a solvent like ethyl acetate (B1210297) and then acid-treated to convert the flavan-3,4-diols into their corresponding colored anthocyanidins, which can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC). oup.com

For ANS assays, the formation of the colored anthocyanidin product can be directly measured. researchgate.net The reaction is often terminated by the addition of acid, and the product is extracted with a solvent such as isoamyl alcohol before HPLC analysis. researchgate.net It has been noted that even without acid termination, the acidic conditions of the HPLC mobile phase can be sufficient to complete the formation of the anthocyanidin. researchgate.net

Genetic and Molecular Regulation of Leucopelargonidin Biosynthesis

Identification and Characterization of Structural Genes Governing the Pathway

The formation of leucopelargonidin from its precursor, dihydrokaempferol (B1209521) (DHK), and its subsequent conversion, are catalyzed by specific enzymes encoded by a set of well-characterized structural genes. The regulation of these genes is a primary control point for the flux through this branch of the flavonoid pathway.

Transcriptional Expression Analysis of Key Genes (e.g., DFR, ANS)

Two of the most critical enzymes dictating the metabolic flow around this compound are Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX).

Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). Specifically, it converts dihydrokaempferol (DHK) into this compound. nih.gov The expression of the DFR gene is often tightly correlated with the accumulation of anthocyanins and proanthocyanidins (B150500). oup.com Transcriptional analyses across numerous plant species reveal that DFR expression is highly regulated, both spatially and temporally. For instance, in sweet cherry (Prunus avium), the expression of DFR increases along with anthocyanin synthesis during fruit ripening in red cultivars but remains at low levels in yellow cultivars. plos.org Similarly, in Mimulus aurantiacus, quantitative variation in Dfr expression levels, along with F3h and Ans, significantly predicts flower color variation. Studies in Lotus corniculatus have shown that steady-state levels of DFR transcripts have a strong positive correlation with condensed tannin (proanthocyanidin) levels, suggesting it is a rate-limiting step. oup.com

Anthocyanidin Synthase (ANS) acts on the product of the DFR reaction, catalyzing the oxidation of colorless leucoanthocyanidins to form colored anthocyanidins. It converts this compound into the unstable pelargonidin (B1210327). nih.gov Like DFR, the expression of the ANS gene is a crucial regulatory point. In variegated peach flowers, quantitative real-time PCR revealed that ANS, along with other key structural genes, is expressed at greatly reduced levels in white petals compared to pink ones. nih.govoup.com The coordinated regulation of DFR and ANS is common; in many systems, their transcripts accumulate in parallel under the control of the same regulatory factors, ensuring an efficient metabolic pipeline from dihydroflavonols to anthocyanins. plos.org

| Gene | Encoded Enzyme | Function in this compound Metabolism |

| DFR | Dihydroflavonol 4-reductase | Catalyzes the reduction of dihydrokaempferol (DHK) to produce This compound . |

| ANS | Anthocyanidin Synthase / Leucoanthocyanidin Dioxygenase (LDOX) | Catalyzes the oxidation of This compound to form the colored anthocyanidin, pelargonidin. |

| LAR | Leucoanthocyanidin Reductase | Catalyzes the reduction of This compound to form the 2,3-trans-flavan-3-ol, afzelechin (a proanthocyanidin (B93508) building block). |

Impact of Allelic Variations on this compound Production

Allelic variations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions within the coding or regulatory regions of structural genes, can have a profound impact on the final products derived from this compound.

Variations in the DFR gene are particularly significant. In some plant species, DFR enzymes exhibit substrate specificity, preferentially binding to certain dihydroflavonols over others. This specificity can be altered by subtle changes in the amino acid sequence. For example, in petunia, a single amino acid change in the DFR protein dramatically alters its substrate specificity, thereby changing the type of anthocyanin produced and, consequently, the flower color. oup.com In soybean (Glycine max), double mutations in the two DFR-encoding genes, W3 (DFR1) and W4 (DFR2), lead to near-white flowers, demonstrating their critical, epistatic role in pigment production. mdpi.com A new allele at the W4 locus, which encodes DFR2, was found to be responsible for a pinkish-white flower variant, caused by an amino acid substitution in a highly conserved region of the protein. researchgate.net

Similarly, mutations affecting the F3'H (Flavonoid 3'-hydroxylase) gene, which acts upstream of DFR, can channel precursors exclusively toward DHK, thereby increasing the potential flux towards this compound. In the common morning glory (Ipomoea purpurea), a non-functional f3'h allele results in pink flowers (producing pelargonidin-based pigments) instead of purple ones (producing cyanidin-based pigments), because the pathway is blocked from producing dihydroquercetin and shunts all precursors to DHK. oup.com

Transcriptional Control Mechanisms in this compound Biosynthesis

The expression of structural genes like DFR and ANS is not autonomous but is orchestrated by a sophisticated network of regulatory proteins known as transcription factors.

Role of Transcription Factors (e.g., MYB, basic Helix-Loop-Helix (bHLH), WD40 Proteins)

In plants, the regulation of the late stages of the flavonoid pathway, including the synthesis and processing of this compound, is predominantly controlled by a conserved ternary protein complex known as the MBW complex. mdpi.com This complex consists of three types of transcription factors: an R2R3-MYB protein, a basic Helix-Loop-Helix (bHLH) protein, and a WD40-repeat protein. researchgate.net

R2R3-MYB proteins typically provide the specificity to the complex, determining which structural genes are activated and in which tissues. researchgate.net For proanthocyanidin synthesis (which involves this compound), the Arabidopsis MYB transcription factor TT2 (TRANSPARENT TESTA 2) is a key activator that induces the expression of DFR, ANS, and ANR (Anthocyanidin Reductase). nih.gov In strawberry, the functional homologues FaMYB9/FaMYB11 are essential for proanthocyanidin regulation. researchgate.net For anthocyanin synthesis, a different set of MYB factors, such as PAP1 in Arabidopsis, are involved.

bHLH proteins are essential partners that interact with both MYB and WD40 proteins to form the active transcriptional complex. mdpi.com In Arabidopsis, TT8 is the primary bHLH factor for both proanthocyanidin and anthocyanin regulation. nih.gov Its homologue in Medicago truncatula, MtTT8, has been shown to be a central component that interacts with MYB and WD40 proteins to activate the promoters of ANS and ANR. nih.gov

WD40 proteins , such as TRANSPARENT TESTA GLABRA 1 (TTG1) in Arabidopsis, act as a scaffold, stabilizing the interaction between the MYB and bHLH components, thereby facilitating the formation of a functional regulatory complex. mdpi.com

The MBW complex binds to specific cis-regulatory elements in the promoter regions of target genes like DFR and ANS, thereby activating their transcription in a coordinated manner. mdpi.commdpi.com

| Transcription Factor Family | Example(s) | Role in Regulating this compound Pathway |

| R2R3-MYB | AtTT2, FaMYB9/FaMYB11 (Proanthocyanidins); PAP1, AtMYB113 (Anthocyanins) | Provides specificity, binds bHLH partner, activates promoters of DFR, ANS. |

| bHLH | AtTT8, MtTT8 | Interacts with MYB and WD40 proteins to form the active MBW complex. |

| WD40 | AtTTG1, RsTTG1 | Acts as a protein scaffold to stabilize the MBW complex. |

Construction and Analysis of Gene Regulatory Networks for Flavonoid Metabolism

To understand the complex interplay between regulatory and structural genes, researchers employ systems biology approaches like Weighted Gene Co-expression Network Analysis (WGCNA). WGCNA identifies modules of highly co-expressed genes across different tissues, developmental stages, or experimental conditions. mdpi.com By correlating these modules with metabolite data (e.g., flavonoid content), it is possible to identify key "hub genes" that are central to the network.

For example, a WGCNA study in Rosa roxburghii identified several co-expression networks and highlighted key enzymes and transcription factors involved in flavonoid metabolism. mdpi.combiorxiv.org In sugarcane, WGCNA identified modules of co-expressed genes associated with disease resistance, which were enriched for flavonoid and phenylpropanoid biosynthesis pathways. nih.gov Similarly, analysis in Meconopsis integrifolia used WGCNA to identify key modules and hub genes, including structural genes and transcription factors, that were significantly associated with the accumulation of specific flavonoids. sciopen.com These network analyses provide a holistic view of the regulatory landscape, moving beyond the study of individual genes to understand how they function collectively to control the biosynthesis of compounds like this compound.

Molecular and Evolutionary Processes Underlying Gene Expression Variation in Pathway Components

The expression of genes integral to the this compound biosynthesis pathway is subject to intricate molecular and evolutionary controls. These processes generate variation within and between plant species, influencing the production of this compound and other flavonoids in response to developmental and environmental cues. The primary mechanisms driving this variation include gene duplication, the evolution of regulatory elements, and the action of transcription factor complexes.

The flavonoid biosynthetic pathway, which leads to the synthesis of this compound, is a central component of specialized metabolism in land plants. royalsocietypublishing.org Its evolution and diversification are largely attributed to repeated events of gene duplication and subsequent neofunctionalization. royalsocietypublishing.orgnih.gov This process allows for the creation of new biochemical functions and expression patterns, enabling plants to adapt to diverse ecological niches. nih.gov The evolution of the pathway enzymes likely involved the recruitment of genes from primary metabolic pathways, followed by diversification through gene duplication and the acquisition of new functions. frontiersin.org

A key enzyme in the formation of this compound is Dihydroflavonol 4-reductase (DFR), which catalyzes the reduction of dihydrokaempferol. frontiersin.orgmdpi.com DFR is often encoded by a multigene family, a direct result of gene duplication. frontiersin.orgnih.gov The different members of the DFR family can exhibit distinct organ-specific expression, respond differently to stress, and possess varied substrate specificities. nih.gov For instance, in Lotus japonicus, the five DFR genes are arrayed in a tandem cluster, and each is regulated independently, highlighting the complexity that arises from gene duplication. nih.gov This divergence in function allows for fine-tuned control over flavonoid production in different tissues and under different conditions.

The regulation of these biosynthetic genes occurs primarily at the transcriptional level, governed by a combination of cis-regulatory elements in the gene promoters and trans-acting transcription factors. nih.gov The most prominent regulatory system is the MBW complex, a ternary complex of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govbiorxiv.org This complex is known to activate the late biosynthetic genes (LBGs) of the pathway, such as DFR and Anthocyanidin Synthase (ANS). mdpi.commdpi.com

Evolutionary changes in the expression of these transcription factors are a major source of variation in the flavonoid pathway. biorxiv.org Studies comparing pigmented and non-pigmented varieties of plants frequently find that differences lie in the expression of MYB or bHLH genes rather than in the structural genes themselves. biorxiv.org For example, the evolution of flower color is often driven by changes in the regulation of pathway genes. oup.com Convergent losses of floral pigmentation have been repeatedly linked to the regulatory shutdown of late pathway genes like DFR and ANS. oup.comoup.com This regulatory approach is evolutionarily advantageous as it can be reversible and avoids negative pleiotropic effects, since early pathway enzymes are often required for the synthesis of other essential compounds. oup.comoup.com

Furthermore, the evolution of cis-regulatory elements within the promoters of pathway genes plays a fundamental role. nih.gov Analyses in maize have suggested that the evolution of pigmented kernels from colorless progenitors resulted from changes in the cis-regulatory elements of regulatory loci, rather than alterations in the enzymatic proteins themselves. nih.gov Similarly, promoter analysis of DFR genes reveals binding sites for MYB and bHLH transcription factors, and variations in these sites can lead to differential expression levels. researchgate.netmdpi.com The conservation and substitution of key residues and motifs within the enzymes themselves are also variants that arise during evolution, contributing to functional diversification. researchgate.net

The evolutionary pressures shaping the expression of this compound pathway genes are diverse. These compounds are involved in tolerance to abiotic stresses like UV radiation, drought, and extreme temperatures, which was a critical adaptation for the transition of plants to terrestrial life. royalsocietypublishing.orgnih.gov The regulation of the pathway is often responsive to these stressors. nih.gov Additionally, in flowering plants, the pathway's products, particularly the colored anthocyanins derived from leucoanthocyanidins, are crucial for attracting pollinators and seed dispersers, making them subject to strong selective pressures related to reproduction. royalsocietypublishing.orgnih.gov

Table of Key Genes and Regulators in this compound Biosynthesis

| Gene/Regulator | Type | Function in Pathway | Molecular/Evolutionary Significance |

| CHS | Structural (EBG) | Chalcone (B49325) Synthase: Catalyzes the first committed step in flavonoid biosynthesis. frontiersin.org | Highly conserved; regulated by R2R3-MYB transcription factors. mdpi.com |

| CHI | Structural (EBG) | Chalcone Isomerase: Catalyzes the stereospecific cyclization of chalcones. frontiersin.org | Evolved from enzymes in lipid metabolism; regulated by R2R3-MYB TFs. frontiersin.orgmdpi.com |

| F3H | Structural (EBG) | Flavanone (B1672756) 3-hydroxylase: Converts naringenin (B18129) to dihydrokaempferol (DHK). mdpi.com | A key enzyme in the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily; proposed to be the first of this family to appear in the pathway. frontiersin.org |

| DFR | Structural (LBG) | Dihydroflavonol 4-reductase: Reduces dihydrokaempferol to this compound. frontiersin.orgmdpi.com | Often exists as a multigene family due to gene duplication; different copies show divergent expression and substrate specificity. Regulated by the MBW complex. frontiersin.orgnih.govnih.gov |

| ANS/LDOX | Structural (LBG) | Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase: Converts this compound to pelargonidin. mdpi.com | A late pathway gene regulated by the MBW complex. Expression is often coordinately downregulated with DFR during evolutionary color loss. oup.comoup.com |

| MYB | Regulator (TF) | R2R3-MYB transcription factor: DNA-binding component of the MBW complex. nih.gov | Key determinant of specificity. Variation in MYB expression is a primary driver of evolutionary changes in pigmentation. biorxiv.orgresearchgate.net |

| bHLH | Regulator (TF) | Basic helix-loop-helix transcription factor: Interacts with MYB in the MBW complex. nih.gov | Required for the activation of late biosynthetic genes; interacts with MYB and WD40 proteins. mdpi.com |

| WD40 | Regulator (TF) | WD40-repeat protein: Acts as a stabilizer for the MBW complex. nih.gov | Required for the accumulation of anthocyanins and proanthocyanidins. nih.gov |

EBG: Early Biosynthetic Gene; LBG: Late Biosynthetic Gene; TF: Transcription Factor

Plant Physiological Roles and Distribution of Leucopelargonidin

Ecological and Developmental Significance in Plant Physiology

The physiological importance of leucopelargonidin lies not in its direct actions but in its role as a precursor to other vital flavonoids. Its conversion into colored and protective compounds highlights its significance in a plant's interaction with its environment and its developmental processes.

This compound is a pivotal precursor in the synthesis of pelargonidin-type anthocyanins, which are responsible for orange, pink, and red hues in flowers and fruits. nih.govresearchgate.net The enzyme anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes this compound to form the unstable colored anthocyanidin, pelargonidin (B1210327). researchgate.netmdpi.com This subsequent conversion is fundamental to the vibrant pigmentation observed in many plant species, playing a crucial role in attracting pollinators and seed dispersers. researchgate.netscispace.com

The presence and activity of DFR specific to dihydrokaempferol (B1209521) are determining factors for the production of pelargonidin-based colors. nih.gov For instance, while Vitis vinifera (grapevine) was traditionally thought incapable of producing pelargonidin-type anthocyanins due to its DFR's low affinity for dihydrokaempferol, recent studies have detected pelargonidin glucosides in the skins of certain cultivars like 'Pinot Noir' and 'Cabernet Sauvignon', confirming the existence of this biosynthetic route. nih.gov In flowers, the hydroxylation pattern of the B-ring of anthocyanidins, which is determined before the action of DFR, dictates the final color, with pelargonidin's single hydroxyl group leading to orange/brick red shades. nih.gov

The accumulation of these pigments is not only vital for reproduction but also for seed characteristics. Proanthocyanidins (B150500), which can be derived from this compound, accumulate in the seed coats of many plants, contributing to their color and playing a role in seed dormancy and viability. researchgate.net

This compound is a branch-point intermediate that can also be reduced by leucoanthocyanidin reductase (LAR) to form afzelechin, a monomeric unit of proanthocyanidins (PAs), also known as condensed tannins. mdpi.commdpi.com PAs are polymeric flavonoids that play a significant role in plant defense against herbivores and pathogens, and in tolerance to abiotic stresses such as UV radiation, drought, and high salinity. apsnet.orgresearchgate.netnih.gov

The accumulation of flavonoids, including those derived from this compound, is a well-documented response to various environmental stresses. nih.gov These downstream metabolites act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) produced under stress conditions. nih.govmedcraveonline.com For example, studies have shown that the accumulation of PAs can enhance resistance to fungal pathogens. apsnet.org The biosynthesis of these defense compounds is often regulated by a complex network of transcription factors that are themselves activated by stress signals. mdpi.com Therefore, this compound plays an indirect but crucial role in plant acclimation and survival by providing the necessary building blocks for these protective compounds.

Contribution to Plant Pigmentation Phenotypes (e.g., Flower and Seed Coloration)

Occurrence and Accumulation Patterns in Diverse Plant Species

This compound and its derivatives are found across a wide range of plant species, from model organisms to important agricultural crops. Its distribution within the plant is also specific, accumulating in particular tissues and organs where its downstream products are most needed.

The study of this compound in model plants and crops has provided significant insights into the flavonoid biosynthetic pathway.

Arabidopsis thaliana : As a model organism, the flavonoid pathway in Arabidopsis thaliana is well-characterized. researchgate.net It produces this compound, which is then converted to cyanidin-based anthocyanins due to the presence of flavonoid 3'-hydroxylase (F3'H). nih.govresearchgate.net The enzyme leucoanthocyanidin dioxygenase (LDOX) in Arabidopsis is involved in the oxidation of leucoanthocyanidins to anthocyanidins. uniprot.org

Medicago truncatula : This model legume is known to produce this compound. knapsackfamily.comresearchgate.net Studies on Medicago truncatula have been instrumental in understanding the genetic regulation of flavonoid biosynthesis, including the steps leading to and from this compound. nih.govmdpi.com

Lotus japonicus : Another model legume, Lotus japonicus, has been shown to contain this compound. genome.jpnih.gov Research on this plant has revealed the presence of multiple dihydroflavonol 4-reductase genes, indicating a complex regulation of the pathway leading to this compound. researchgate.netoup.com

Vitis vinifera : As mentioned earlier, certain grapevine cultivars have been found to produce this compound, leading to the formation of pelargonidin-based anthocyanins, which was previously thought not to occur. nih.gov The genome of Vitis vinifera is highly heterozygous, contributing to the diversity in flavonoid profiles among different cultivars. oeno-one.eufrontiersin.org

Sorghum bicolor : In sorghum, this compound is a precursor for the synthesis of 3-deoxyanthocyanidins and phlobaphenes, which act as phytoalexins against fungal pathogens. researchgate.netgesneriads.info The expression of genes involved in the conversion of dihydrokaempferol to this compound correlates with the accumulation of proanthocyanidins in the grain. researchgate.net this compound has been identified in extracts from red non-tannin sorghum. up.ac.za

The following interactive table summarizes the presence of this compound in these and other plants.

| Plant Species | Common Name | Evidence of this compound |

| Arabidopsis thaliana | Thale cress | Biosynthetic pathway established. nih.govresearchgate.netgenome.jp |

| Medicago truncatula | Barrel medic | Detected in metabolomic studies. knapsackfamily.comresearchgate.net |

| Lotus japonicus | Japanese trefoil | Identified in plant extracts. genome.jpnih.gov |

| Vitis vinifera | Grapevine | Enzymatic activity and metabolites detected. nih.gov |

| Sorghum bicolor | Sorghum | Precursor to phytoalexins and pigments. researchgate.netgesneriads.info |

| Zea mays | Corn | Found in various tissues. wikipedia.org |

| Anacardium occidentale | Cashew | Present in the fruit. wikipedia.org |

| Ficus bengalensis | Banyan tree | Found in the bark. taylorandfrancis.com |

The accumulation of this compound and its derivatives is highly regulated and tissue-specific, reflecting the diverse functions of its end-products.

Flowers and Fruits: As precursors to anthocyanins, this compound levels are expected to be significant in the petals of flowers and the skin of fruits that exhibit red and orange colors. researchgate.netnih.gov In purple-fleshed sweet potato, the expression of the gene for dihydrokaempferol reductase, the enzyme that produces this compound, is high in the tuberous roots, consistent with their anthocyanin content. frontiersin.org

Seeds: The seed coat is a primary site for the accumulation of proanthocyanidins, which are derived from this compound. researchgate.net These compounds contribute to the protective properties of the seed coat and can influence seed dormancy and germination. researchgate.net

Stems and Leaves: While generally lower than in reproductive tissues, this compound-derived compounds can also be found in vegetative tissues, particularly in response to stress. libretexts.org Vascular tissues, including the xylem and phloem, are responsible for transporting the precursors and signaling molecules throughout the plant. uvigo.es

Roots: In some species, this compound and its downstream products are synthesized in the roots. For instance, in Medicago truncatula, 18O2 labeling experiments have detected labeled metabolites derived from the flavonoid pathway in the roots. nih.gov

The table below provides a general overview of the distribution of this compound-derived compounds in various plant organs.

| Plant Organ | Primary Downstream Products | Primary Function |

| Flowers | Anthocyanins (Pelargonidin) | Pollinator attraction. researchgate.netscispace.com |

| Fruits | Anthocyanins (Pelargonidin) | Seed dispersal. researchgate.net |

| Seeds | Proanthocyanidins | Pigmentation, dormancy, defense. researchgate.net |

| Leaves | Proanthocyanidins, Phytoalexins | Defense against herbivores and pathogens, UV protection. apsnet.orgnih.gov |

| Stems | Proanthocyanidins | Structural support, defense. uvigo.es |

| Roots | Proanthocyanidins, Phytoalexins | Defense against soil-borne pathogens. nih.gov |

Advanced Analytical Methodologies for Leucopelargonidin and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the analysis of flavonoids like leucopelargonidin. Its strength lies in the ability to separate individual components from a complex mixture, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for profiling proanthocyanidins (B150500), the class of compounds to which this compound belongs. researchgate.net In the context of flavonoid biosynthesis studies, HPLC is instrumental in analyzing reaction products. For instance, the enzymatic conversion of dihydrokaempferol (B1209521) to this compound can be monitored, and the product can be identified by comparing its retention time with known standards. google.com

Reverse-phase HPLC is commonly employed, using columns such as C18. The mobile phase typically consists of a gradient system of acidified water (using acetic acid or formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netgoogle.com For example, one method used a gradient of 10% acetic acid (solvent A) and water (solvent B) for the analysis of proanthocyanidins. researchgate.net Another HPLC analysis of anthocyanidins, the colored derivatives of leucoanthocyanidins, utilized a mobile phase of acetic acid, methanol, and water in a 15:20:65 ratio. google.com These methods allow for the effective separation of this compound from other related flavonoids, such as leucocyanidin (B1674801) and leucodelphinidin. google.com

For highly sensitive and specific quantification, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has become the method of choice. agriculturejournals.cz This technique combines the superior separation power of UHPLC with the precise mass detection of tandem mass spectrometry, allowing for reliable quantification even at low concentrations in complex biological samples. agriculturejournals.czresearchgate.net

A validated UHPLC-ESI-MS/MS method for the quantification of anthocyanidins (the direct derivatives of leucoanthocyanidins) in potato tubers provides a relevant framework. agriculturejournals.czresearchgate.net The method utilizes a short C18 column and a binary mobile phase of acetonitrile and water, both containing 1% formic acid, with positive mode electrospray ionization (ESI). agriculturejournals.czresearchgate.net For pelargonidin (B1210327), the colored counterpart to this compound, this method demonstrated high recovery rates of 98–100% and good intra-day repeatability. agriculturejournals.cz Such validated methods are crucial for obtaining reliable and trustworthy quantitative data in nutritional and breeding studies. agriculturejournals.cz The analysis of grape metabolites under different conditions also employs UHPLC-ESI-MS/MS to identify and quantify compounds within the flavonoid pathway, including precursors to this compound. fmach.it

High-Performance Liquid Chromatography (HPLC) Applications for this compound Profiling

Spectroscopic Approaches for Structural Elucidation of Related Compounds

Spectroscopic techniques are indispensable for the definitive structural elucidation of flavonoids. While direct spectroscopic analysis of the unstable this compound is challenging, these methods are vital for characterizing its derivatives and the broader class of proanthocyanidins.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for determining the carbon skeleton and substitution patterns of proanthocyanidin (B93508) polymers. scirp.org It helps in identifying the monomeric units, such as catechin (B1668976) or epicatechin, that constitute the polymer chain. scirp.org

Mass Spectrometry (MS), especially when coupled with chromatography (e.g., HPLC-ESI-MS), provides crucial information on molecular weight and fragmentation patterns. scirp.org This data helps to confirm the identity of known compounds and propose structures for new ones. researchgate.net

Furthermore, advanced computational methods, such as quantum chemistry analysis, are increasingly used to complement experimental data. nih.govresearchgate.net These studies analyze the structural, electronic, and conformational properties of leucoanthocyanidins, providing insights into their reactivity and helping to understand the aromaticity and stability of different parts of the molecule. nih.govresearchgate.net This theoretical approach aids in interpreting experimental spectroscopic data and understanding the fundamental chemical nature of these compounds. nih.gov

Advanced Extraction Methodologies from Complex Plant Matrices

The efficient extraction of this compound and related proanthocyanidins from plant material is a critical first step before any analysis can occur. Conventional solvent extraction methods are often time-consuming and can use large volumes of toxic solvents. phcogrev.com Consequently, several non-conventional, advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. phcogrev.commdpi.com

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer. mdpi.com UAE is known for reducing extraction time and temperature, thereby preserving heat-sensitive compounds. mdpi.commdpi.com It has been shown to significantly increase the yield of polyphenols from various plant sources compared to conventional methods. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant matrix. phcogrev.com This creates localized high pressure and temperature, causing the plant cells to rupture and release their contents rapidly into the solvent. mdpi.compan.olsztyn.pl This method is valued for its high speed, reduced solvent usage, and excellent extraction efficiency for phenolic compounds. phcogrev.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (above their normal boiling point) and pressures. researchgate.net These conditions keep the solvent in a liquid state, decrease its viscosity, and increase its penetration into the sample matrix, leading to rapid and efficient extractions. nih.gov PLE is effective for recovering polar compounds like proanthocyanidins using green solvents such as water and ethanol (B145695). researchgate.net An online coupling of PLE with solid-phase extraction (SPE) and HPLC has been developed for the fully automated analysis of proanthocyanidins. middlebury.edu

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. upm.edu.mynih.gov Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract. nih.gov Its solvating power can be tuned by changing the pressure and temperature. upm.edu.myresearchgate.net Since CO₂ is non-polar, a polar co-solvent (modifier) like ethanol is often added to enhance the extraction of more polar compounds like flavonoids. nih.govtind.io

To maximize the extraction yield of this compound and related compounds, the parameters of these advanced techniques must be carefully optimized. Response Surface Methodology (RSM) is a common statistical approach used to investigate the effects of multiple variables and their interactions, identifying the optimal conditions. mdpi.commdpi.com Key parameters that are frequently optimized include solvent composition (e.g., ethanol percentage in water), temperature, extraction time, pressure (for PLE and SFE), and the solid-to-liquid ratio. mdpi.comnih.govmdpi.com

The optimal conditions vary significantly depending on the plant matrix, the target compound, and the extraction technique employed. For example, optimizing the UAE of proanthocyanidins from grape seeds identified optimal conditions of 47% ethanol, a 10:1 solvent-to-solid ratio, a 53-minute sonication time, and a temperature of 60°C. mdpi.com For MAE of anthocyanins from jabuticaba by-products, optimal conditions were found to be 81°C with 38% methanol in water. mdpi.com In the case of SFE of flavonoids from hops, the best yield was achieved at 50°C and 25 MPa with 80% ethanol as a modifier. nih.gov

The table below summarizes findings from various studies on the optimization of non-conventional extraction techniques for proanthocyanidins and related phenolic compounds from different plant sources.

Table 1: Optimized Parameters for Non-Conventional Extraction of Proanthocyanidins and Related Flavonoids

| Technique | Plant Source | Optimized Parameters | Reference(s) |

|---|---|---|---|

| UAE | Grape Seeds | Solvent: 47% Ethanol; Time: 53 min; Temp: 60°C; Ratio: 10:1 (v/w) | mdpi.com |

| UAE | Cornulaca monacantha | Solvent: Ethanol/Water; Time: 30 min; Temp: 45°C; Ratio: 1:20 (g/mL) | mdpi.com |

| MAE | Grape Skins/Seeds | Solvent: 65% Methanol; Time: 5 min; Power: 500 W; Ratio: 50 mg/mL | mdpi.com |

| MAE | Jabuticaba By-products | Solvent: 38% Methanol; Time: 10 min; Temp: 81°C; Ratio: 4.7 mg/mL | mdpi.com |

| PLE | Taiwan Pines | Solvent: 20% Ethanol; Time: 1.5 h; Temp: 140°C; Pressure: 750 psig | researchgate.net |

| SFE | Hops | Solvent: CO₂ + 80% Ethanol; Temp: 50°C; Pressure: 25 MPa | nih.gov |

| SFE | Pomelo Peel | Solvent: CO₂ + 85% Ethanol; Time: 49 min; Temp: 80°C; Pressure: 39 MPa | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic Acid |

| Catechin |

| Cyanidin (B77932) |

| Carbon Dioxide |

| Dihydrokaempferol |

| Epicatechin |

| Ethanol |

| Formic Acid |

| Leucocyanidin |

| Leucodelphinidin |

| Malvidin |

| Methanol |

| Pelargonidin |

Theoretical and Computational Studies of Leucopelargonidin

Quantum Chemical Characterization of Leucopelargonidin

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in delineating the electronic structure and conformational landscape of this compound. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For this compound, DFT calculations have been performed to optimize its geometry and analyze its molecular properties. nih.gov Specifically, the CAM-B3LYP functional combined with the def2TZV basis set has been utilized for these geometric optimizations. nih.govresearchgate.net Such studies are crucial for determining the most stable three-dimensional arrangement of the atoms and for calculating the molecule's electronic properties, which govern its reactivity. wikipedia.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies, providing insights into the molecule's ability to donate or accept electrons.

Table 1: Quantum Chemical Descriptors for this compound Note: Specific numerical values for this compound from comparative studies require access to full datasets. The data below represents typical descriptors calculated in such analyses.

| Descriptor | Description | Typical Finding |

|---|---|---|

| $E_{HOMO}$ (Energy of HOMO) | Represents the electron-donating ability of the molecule. | Calculated to determine regions of high electron density susceptible to electrophilic attack. |

| $E_{LUMO}$ (Energy of LUMO) | Indicates the electron-accepting ability of the molecule. | Used to identify sites prone to nucleophilic attack. |

| HOMO-LUMO Gap ($ΔE$) | The energy difference between HOMO and LUMO, correlating with chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |

| Global Hardness (η) | Measures the resistance to change in electron distribution. | Derived from HOMO-LUMO energies to quantify stability. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | Provides insight into the overall electronic character of the molecule. |

The reactivity of this compound has been assessed using various DFT-based descriptors. nih.gov Analyses using Fukui functions and assessments of the molecular electrostatic potential surface help to pinpoint specific atoms or regions most likely to engage in chemical reactions. nih.gov For leucoanthocyanidins, including this compound, local descriptor analysis indicates that the sites most susceptible to electrophilic attacks are located on the A-ring. nih.govresearchgate.net

Aromaticity, a key property influencing stability and reactivity, has also been evaluated theoretically. saskoer.ca Using methods like the nucleus-independent chemical shift (NICS), researchers have determined that the C-ring of leucoanthocyanidins is less aromatic than the corresponding ring in anthocyanidins and flavonols. nih.govresearchgate.net This lower aromaticity in the C-ring contributes to the distinct reactivity profile of this compound compared to other flavonoid classes.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule. wiley-vch.de A central concept in QTAIM is the Bond Critical Point (BCP), a point in the electron density between two bonded atoms where the density is at a minimum along the bond path. wiley-vch.deuniv-reims.fr Analysis of the properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveals the nature of the chemical bond (e.g., covalent vs. non-covalent interactions). univ-reims.fr

A 2023 study presented the first BCP analysis for this compound. nih.govresearchgate.netresearchgate.net This investigation also employed the Electron Localization Function (ELF), which maps regions with a high probability of finding electron pairs. The results indicated that the B-ring of this compound exhibits high localized electron densities, a feature that influences its chemical behavior. researchgate.net

Table 2: Bond Critical Point (BCP) Properties of this compound Note: This table illustrates the type of data obtained from a BCP analysis as described in the literature. researchgate.netresearchgate.net

| Interaction/Bond | Electron Density (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Interpretation |

|---|---|---|---|

| C-C bonds (Aromatic Rings) | High | Negative | Indicates a shared-shell (covalent) interaction, typical of aromatic systems. |

| C-O bonds | Intermediate-High | Negative/Slightly Positive | Characterizes a polar covalent bond. |

| Intramolecular H-bonds | Low | Positive | Indicates a closed-shell interaction, characteristic of non-covalent hydrogen bonding. |

Theoretical Assessments of Reactivity and Aromaticity

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical descriptions, molecular modeling and dynamics simulations offer a dynamic view of how this compound behaves and interacts with biological macromolecules, particularly enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to forecast the binding affinity and interaction patterns between a small molecule like this compound and an enzyme's active site. chemcomp.com Several in-silico studies have explored the potential of this compound to interact with various enzymatic targets.

For instance, docking studies have investigated this compound as a potential inhibitor of enzymes crucial for viral replication, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. encyclopedia.pubmdpi.com Other research has focused on its interaction with hormone receptors, showing that it can bind to the Androgen Receptor (AR) and the Estrogen Beta Receptor, suggesting a potential role in modulating endocrine pathways. japsonline.com In the context of plant biochemistry, this compound has been docked with Anthocyanidin Synthase (ANS), an enzyme involved in its own biosynthetic pathway, to understand substrate binding. bio-conferences.org These studies consistently identify key hydrogen bonds and hydrophobic interactions between the hydroxyl groups of this compound and specific amino acid residues in the enzyme's binding pocket. japsonline.com

Table 3: Summary of Protein-Ligand Docking Studies for this compound

| Enzyme/Receptor Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | -9.9 | MET-745, ARG-752 | japsonline.com |

| Estrogen Beta Receptor | -10.3 | GLU-305, ARG-346, GLY-472 | japsonline.com |

| Anthocyanidin Synthase (ANS) (from Pyrus communis) | -7.882 (Binding Free Energy) | Not specified | bio-conferences.org |

| SARS-CoV-2 Main Protease (Mpro) | Significant binding affinity noted | Not specified | encyclopedia.pubmdpi.com |

| SARS-CoV-2 Papain-like Protease (PLpro) | Significant binding affinity noted | Not specified | encyclopedia.pubmdpi.com |

Simulations of this compound Conformational Dynamics and Stability

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the conformational dynamics and stability of biomolecules. temple.edumpg.de These simulations compute the motion of every atom within a system over time, providing insights into structural transitions that are crucial for biological function, such as ligand binding. mpg.denih.gov While detailed microsecond-scale MD simulation studies focused exclusively on the conformational landscape of isolated this compound are not extensively documented in current literature, the principles of these techniques are widely applied to the broader class of flavonoids to which it belongs. temple.edursc.org Such simulations can reveal the flexibility of the molecular structure, the stability of different conformers, and the energetic landscape of conformational changes. rsc.orgbiorxiv.org

Despite the absence of specific dynamic simulations, the stability of this compound, particularly in the context of its interaction with biological targets, has been investigated using other computational approaches like molecular docking and Density Functional Theory (DFT). japsonline.comjapsonline.com Molecular docking studies predict the preferred orientation and binding affinity of a ligand to a receptor, providing a static but insightful view of its stability within a binding pocket. nih.gov For instance, in-silico studies have successfully docked this compound into the binding sites of various protein targets. These studies calculate binding energy scores, which indicate the stability of the resulting complex. A more negative binding energy suggests a more stable interaction.

Research into its potential as a treatment for polycystic ovary syndrome (PCOS) has shown that this compound exhibits strong and stable binding to key enzymes and receptors in the ovarian steroidogenesis pathway. japsonline.com Docking studies revealed significant binding affinities for the androgen receptor (AR) and the estrogen beta receptor. japsonline.comjapsonline.com Specifically, this compound showed a binding energy of -10 kcal/mol with the androgen receptor and -9.1 kcal/mol with the estrogen beta receptor. japsonline.comjapsonline.com The stability of these complexes is further reinforced by the formation of multiple hydrogen bonds with key amino acid residues in the receptor's binding site, such as ASN-705, GLN-711, and ARG-752 in the androgen receptor, and GLU-305, ARG-346, and GLY-472 in the estrogen beta receptor. japsonline.comjapsonline.com DFT analysis further supports these findings, indicating good chemical reactivity and stability for the compound. japsonline.comjapsonline.com

The following table summarizes the reported binding affinities of this compound with various protein targets from computational docking studies.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Androgen Receptor | 1E3G | -10.0 | ASN-705, GLN-711, MET-745, ARG-752 |

| Estrogen Beta Receptor | 2QTU | -9.1 | GLU-305, ARG-346, GLY-472 |

| Aromatase | 3S7S | - | - |

| 17β-HSD1 | 1IOL | - | - |

Data sourced from studies on potential treatments for PCOS. japsonline.comjapsonline.com Note: Specific binding energy values for Aromatase and 17β-HSD1 were not provided in the cited text, though this compound was identified as a high-affinity binder.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are indispensable in modern drug discovery, providing methods to correlate a compound's physicochemical properties with its biological activities. nih.gov These in-silico techniques are particularly useful for screening large libraries of natural products, like flavonoids, to identify lead compounds for further development. nih.govuokerbala.edu.iq QSAR models are mathematical equations that can predict the activity of new or untested compounds, saving time and resources. researchgate.nettjnpr.org

This compound has been assessed in several QSAR and cheminformatics-based screening studies to predict its biological potential. In one study using an online QSAR analysis tool to screen for anti-diabetic compounds, this compound was identified as a potential anti-diabetic agent with a predicted activity score of 0.66. inabj.org This analysis focuses on the similarity of the input structure to a database of compounds with known activities. inabj.org Another study utilized a machine learning-based QSAR model to predict the potency of natural compounds as inhibitors of HIV-1 Reverse Transcriptase (RT). uokerbala.edu.iq In this screening, this compound was predicted to have an inhibitory activity (pIC50) of 6.04. uokerbala.edu.iq

The development of robust QSAR models for flavonoids often involves calculating a range of molecular descriptors. acs.orgmdpi.com These can include:

Constitutional descriptors and topological indices : These describe the basic molecular structure and connectivity. nih.gov

Quantum mechanical descriptors : Parameters like bond dissociation enthalpy (BDE), proton affinity (PA), and electron transfer enthalpy (ETE) are used to model antioxidant activity mechanisms. mdpi.com

Thermodynamic parameters : Properties such as heat of formation and energies of molecular orbitals (HOMO and LUMO) are also applied. nih.gov

Cheminformatics approaches also involve the systematic classification and analysis of chemical compounds. For example, cheminformatics tools are used to identify Pan-Assay Interference Compounds (PAINS), which are molecules that tend to show activity in many different assays, often leading to false-positive results. researchgate.net The analysis of this compound analogs, such as its glycosides, within cheminformatics frameworks is crucial for filtering out potentially problematic compounds early in the drug discovery process. researchgate.netresearchgate.net

The table below presents a summary of the predicted biological activities for this compound from different QSAR studies.

| Predicted Biological Activity | QSAR Model/Platform | Predicted Score/Value |

| Anti-diabetic Potential | Way2Drug/PASS Online | 0.66 (Pa, probability to be active) |

| HIV-1 Reverse Transcriptase Inhibition | Machine Learning-based QSAR | 6.04 (pIC50) |

Data sourced from in-silico screening studies. uokerbala.edu.iqinabj.org

These computational studies highlight the potential of this compound and its analogs as scaffolds for developing new therapeutic agents. The insights gained from QSAR and cheminformatics guide further experimental validation and the rational design of more potent and specific derivatives. worldscientific.comnih.gov

Leucopelargonidin Derivatives: Synthesis and Structural Characterization

Synthetic Approaches to Leucopelargonidin Analogs and Modified Forms

The laboratory synthesis of this compound and its analogs primarily involves the reduction of corresponding dihydroflavonols. A key method for preparing (+)-leucopelargonidin is the reduction of (+)-aromadendrin using sodium borohydride (B1222165). wikipedia.orgebi.ac.uk This approach targets the carbonyl group at the C4 position of the dihydroflavonol, converting it into a hydroxyl group to form the flavan-3,4-diol structure characteristic of leucopelargonidins.

Further research into synthetic derivatives has explored the reduction of modified starting materials. For instance, the reduction of aromadendrin (B1667607) trimethyl ether with sodium borohydride was investigated to produce a more stable derivative for comparison with the natural product. This reaction yielded two isomeric trimethoxyflavan-3,4-diols, which could be separated by fractional crystallization. The lower-melting isomer (m.p. 150-153°C) was found to correspond to the trimethyl ether of the naturally isolated this compound, confirming the structure. rsc.org

Efforts to create other modified forms for characterization purposes include acetylation. However, attempts to acetylate the diol product from the reduction of aromadendrin did not yield the expected penta-acetate directly. Instead, it resulted in a product suggesting the loss of water during the acetylation process, likely forming a flaven-3-yl acetate (B1210297). rsc.org The direct acetylation of natural this compound using acetic anhydride (B1165640) and pyridine, however, successfully yields this compound penta-acetate. rsc.org

Table 1: Synthetic Approaches to this compound Derivatives

| Target Compound/Analog | Starting Material | Key Reagent/Method | Result | Citation |

|---|---|---|---|---|

| (+)-Leucopelargonidin | (+)-Aromadendrin | Sodium borohydride reduction | Synthesis of the flavan-3,4-diol | wikipedia.org, ebi.ac.uk |

| This compound trimethyl ether | Aromadendrin trimethyl ether | Sodium borohydride reduction | Two isomeric trimethoxyflavan-3,4-diols | rsc.org |

| This compound penta-acetate | Natural this compound | Acetic anhydride and pyridine | Crystalline penta-acetate derivative | rsc.org |

Isolation and Comprehensive Structural Characterization of Naturally Occurring this compound Derivatives

This compound and its derivatives are widespread in the plant kingdom. Isolation typically involves extraction from a plant source using solvents like acetone (B3395972) or aqueous mixtures, followed by purification. rsc.orgscielo.brniscpr.res.in

Early structural characterization relied on classical chemical methods combined with spectroscopy. For example, laevorotatory this compound was isolated from the kino of Eucalyptus calophylla. rsc.org Its structure as a 3,4,5,7,4'-pentahydroxyflavan was confirmed by converting it to the known pigment pelargonidin (B1210327) chloride upon heating with alcoholic hydrochloric acid. Further characterization involved preparing derivatives:

Penta-acetate derivative: Prepared with acetic anhydride and pyridine, it yielded prisms with a melting point of 170°C (decomposing from 163°C). rsc.org

Trimethyl ether derivative: Prepared using diazomethane, it formed prisms with a melting point of 148-150°C. This derivative was crucial for comparing with the synthetic version. rsc.org

More recently, a glycoside of this compound was isolated from the bark of Ficus bengalensis. rjpponline.orgnih.gov Another significant derivative, identified as a dimethyl ether of this compound 3-O-α-L-rhamnoside, was also isolated from F. bengalensis. taylorandfrancis.com The identification of such complex derivatives relies on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are powerful tools for elucidating the structure of natural products. anu.edu.aunih.govnih.govmdpi.com These methods allow for the precise determination of the core structure, the nature and position of sugar moieties (in glycosides), and other substitutions like methyl groups. academie-sciences.frmdpi.comcopernicus.org

This compound derivatives have also been reported in the roots of Pseudarthria viscida and the bark of Rhododendron arboreum. scielo.brtaylorandfrancis.com Liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) are instrumental in identifying this compound within complex plant extracts, as demonstrated in the analysis of Pometia malayana leaf extract. researchgate.net

Investigation of Structural Diversity within this compound-Derived Compounds

The structural diversity of this compound derivatives arises primarily from substitutions on its core flavan-3,4-diol skeleton, particularly through glycosylation and methylation.

Glycosides: A significant form of diversity is the attachment of sugar units. A glycoside of this compound has been isolated and studied from Ficus bengalensis. rjpponline.orgnih.gov A more complex example is the dimethyl ether of this compound 3-O-α-L-rhamnoside, which combines both methylation and glycosylation. taylorandfrancis.com Glycosylation generally modifies the solubility and stability of the parent compound. researchgate.net

Ethers (Methylation): Methylated derivatives are another class of naturally occurring analogs. The aforementioned dimethyl ether from F. bengalensis is a key example. taylorandfrancis.com In laboratory settings, a trimethyl ether of this compound was synthesized for comparative structural analysis, which helped confirm the identity of the natural product isolated from Eucalyptus calophylla. rsc.org

Esters (Acetylation): While primarily used for laboratory characterization, acetate esters represent another potential form of structural modification. The synthesis of this compound penta-acetate demonstrates that all five hydroxyl groups can be esterified. rsc.org

This structural diversification is a result of the plant's biosynthetic machinery. The core this compound structure is synthesized from dihydrokaempferol (B1209521) by the enzyme dihydroflavonol 4-reductase (DFR). nih.govacs.orgresearchgate.net Subsequent modifications are carried out by other enzymes, such as glycosyltransferases or methyltransferases, leading to the array of derivatives found in nature. researchgate.net

Table 2: Examples of Naturally Occurring this compound Derivatives

| Derivative Name/Type | Natural Source | Part of Plant | Citation |

|---|---|---|---|

| This compound | Eucalyptus calophylla | Kino (gum) | rsc.org |

| This compound | Rhododendron arboreum | Bark | taylorandfrancis.com |

| This compound derivatives | Pseudarthria viscida | Roots | scielo.br |

| This compound glycoside | Ficus bengalensis | Bark | rjpponline.org, nih.gov |

| Dimethyl ether of this compound 3-O-α-L-rhamnoside | Ficus bengalensis | Bark | taylorandfrancis.com |

| This compound | Pometia malayana | Leaf | researchgate.net |

Q & A

Q. How to standardize reporting of this compound’s pharmacokinetic parameters in vivo?

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro